3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Basicity pKa Chemical Reactivity

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine (CAS 1541510-26-2) is a heterocyclic amine featuring a 1-methyl-1,2,4-triazole core with a propylamine side chain at the C3 position. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability and capacity for diverse interactions with biological targets.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B13291304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)CCCN
InChIInChI=1S/C6H12N4/c1-10-5-8-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3
InChIKeyWMLLVXMZSGSSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: A Methyl-Substituted 1,2,4-Triazole Building Block for Specialized Amine Derivative Synthesis


3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine (CAS 1541510-26-2) is a heterocyclic amine featuring a 1-methyl-1,2,4-triazole core with a propylamine side chain at the C3 position [1]. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability and capacity for diverse interactions with biological targets [2]. The compound is supplied as a free base (C6H12N4, MW: 140.19) or as its hydrochloride salt (CAS 1909326-22-2), typically at ≥95% purity .

Why Generic 1,2,4-Triazole Propanamines Cannot Replace 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine


Generic substitution among 1,2,4-triazole propanamines is scientifically unsound due to the profound impact of N-methylation on key molecular properties. The N1-methyl group on the triazole ring alters electronic distribution, basicity (pKa), and lipophilicity (logP) compared to unsubstituted or C5-methyl analogs, directly influencing target binding, solubility, and membrane permeability . Furthermore, the specific C3 attachment of the propylamine chain dictates regioselectivity in subsequent synthetic derivatization, making this compound a non-interchangeable building block for generating specific intellectual property (IP) [1].

Quantitative Differentiation of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine


Enhanced Basicity of the Terminal Amine Group Compared to Unsubstituted Triazole Analogs

The N1-methyl substitution on the triazole ring increases the electron density on the ring, which, through induction, modestly raises the basicity of the terminal primary amine in the propan-1-amine side chain. This is supported by predicted pKa values for structurally related compounds .

Basicity pKa Chemical Reactivity

Increased Lipophilicity Conferring Altered Membrane Permeability

The N1-methyl group significantly increases the compound's lipophilicity compared to the unsubstituted triazole core. The logP for the core 1-methyl-1,2,4-triazole is reported as -0.86, compared to -0.45 for 1,2,4-triazole . This difference is expected to translate to the full compound, enhancing passive membrane permeability.

Lipophilicity LogP ADME

Structural Scaffold in Patent Claims for Cardiovascular and Renal Indications

Amine-substituted 1,2,4-triazole derivatives, encompassing the core structure of the target compound, are claimed in Bayer Pharma patents (e.g., US20200253961A1) for the treatment and prevention of renal and cardiovascular diseases [1]. The patent explicitly includes compounds with an N1-methyl triazole and a propylamine side chain within its Markush structure.

Patent Literature Cardiovascular Renal Drug Discovery

Strategic Application Scenarios for 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine


Synthesis of Patent-Protected Cardiovascular/Renal Drug Candidates

Used as a key intermediate to build novel 1,2,4-triazole derivatives for evaluation as renal and cardiovascular therapeutics, as described in Bayer patent US20200253961A1 [1]. The compound's specific substitution pattern ensures alignment with patented Markush structures, enabling legitimate IP generation and freedom-to-operate positioning.

Optimization of Amine Reactivity for Bioconjugation and Linker Chemistry

Leverages the enhanced basicity (higher pKa) of the terminal amine group, predicted to be ~9.56, for selective nucleophilic reactions (e.g., amide coupling, reductive amination) . This facilitates the attachment of the 1-methyl-1,2,4-triazole moiety to larger payloads, affinity tags, or solid supports.

Building Block for CNS-Penetrant Probe Development

Exploits the increased lipophilicity (core LogP = -0.86) imparted by N-methylation to improve passive membrane permeability and potentially enhance blood-brain barrier (BBB) penetration compared to unsubstituted triazole analogs . This is a critical attribute for designing probes targeting CNS enzymes or receptors.

Development of Triazole-Containing Metal-Organic Frameworks (MOFs) or Coordination Polymers

Employs the 1,2,4-triazole ring as a versatile ligand for transition metal coordination. The specific methyl substitution pattern can fine-tune the electron density at coordinating nitrogen atoms, influencing framework topology, stability, and gas sorption properties [2].

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